Cas no 98045-03-5 (Boc-Asp-OMe)

Boc-Asp-OMe는 보호된 아스파르트산 유도체로, 펩타이드 합성에서 중요한 중간체입니다. 이 화합물은 tert-부틸옥시카르보닐(Boc) 보호기와 메틸 에스터(OMe) 기능기를 가지며, 아미노기와 카르복실기의 선택적 보호가 가능합니다. Boc-Asp-OMe의 주요 장점은 높은 반응성과 안정성으로, 다양한 펩타이드 결합 형성 반응에 효과적으로 사용됩니다. 또한, 산성 조건에서 Boc 기의 탈보호가 용이하여 합성 공정의 효율성을 높입니다. 이 화합물은 고순도로 제조되며, 유기 용매에 대한 우수한 용해성을 보입니다. 연구 및 의약품 개발 분야에서 널리 활용되는 다용도 시약입니다.
Boc-Asp-OMe structure
Boc-Asp-OMe structure
Product Name:Boc-Asp-OMe
CAS 번호:98045-03-5
MF:C10H17NO6
메가와트:247.24508357048
MDL:MFCD03094777
CID:1002358
PubChem ID:11021202
Update Time:2025-06-07

Boc-Asp-OMe 화학적 및 물리적 성질

이름 및 식별자

    • N-boc Asp(OH)Ome
    • Boc-Asp-OMe
    • 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
    • N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
    • α-methyl N-(tert-butoxycarbonyl)aspartate
    • BOC-ASP.OME
    • N-tert-Butoxycarbonyla spartic acid a-methylester
    • N-Boc-L-aspartic Acid 1-Methyl Ester
    • N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
    • 1-Methyl N-Boc-L-aspartate
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
    • N-tert-Butoxycarbonylaspartic acid a-methyl ester
    • IWFIVTBTZUCTQH-LURJTMIESA-N
    • Boc-L-aspartic acid 1-methyl ester
    • 6283AH
    • N-BOC-L-Aspartic acid, 1-methyl ester
    • ST2408274
    • W8360
    • M2970
    • M06171
    • (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • N-tert-Butoxycarbonylaspartic acid α-methyl ester
    • 98045-03-5
    • (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
    • (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
    • MFCD03094777
    • SCHEMBL1277727
    • (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
    • DS-9771
    • (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
    • CS-W019527
    • (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
    • EN300-256054
    • HY-W018741
    • AKOS025289417
    • N-Boc-DL-aspartic acid 1-methyl ester
    • DB-309129
    • (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
    • N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
    • MDL: MFCD03094777
    • 인치: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
    • InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N
    • 미소: O(C(N[C@H](C(=O)OC)CC(=O)O)=O)C(C)(C)C

계산된 속성

  • 정밀분자량: 247.10600
  • 동위원소 질량: 247.10558726g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 306
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 102
  • 소수점 매개변수 계산 참조값(XlogP): 0.4

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 1.209
  • 융해점: 87.0 to 91.0 deg-C
  • PSA: 101.93000
  • LogP: 0.91830

Boc-Asp-OMe 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2970-5g
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
98045-03-5 97.0%(LC&T)
5g
¥390.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN295-25g
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
98045-03-5 97%
25g
596CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN295-1g
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
98045-03-5 97%
1g
51CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN295-5g
Boc-Asp-OMe
98045-03-5 97%
5g
133.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN295-100g
Boc-Asp-OMe
98045-03-5 97%
100g
1936.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B844046-1g
Boc-Asp-OMe
98045-03-5 97%
1g
32.40 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SN295-20g
Boc-Asp-OMe
98045-03-5 97%
20g
457.0CNY 2021-08-04
TRC
B657183-10mg
Boc-Asp-OMe
98045-03-5
10mg
$ 50.00 2022-06-01
TRC
B657183-50mg
Boc-Asp-OMe
98045-03-5
50mg
$ 65.00 2022-06-01
TRC
B657183-100mg
Boc-Asp-OMe
98045-03-5
100mg
$ 80.00 2022-06-01

Boc-Asp-OMe 합성 방법

합성 방법 1

반응 조건
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
참조
Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts
By Shinkawa, Yudai et al, Journal of Organic Chemistry, 2022, 87(17), 11816-11825

합성 방법 2

반응 조건
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
참조
Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold
By Chakraborty, Subrata and Tai, Dar-Fu, Tetrahedron Letters, 2014, 55(14), 2274-2276

합성 방법 3

반응 조건
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
참조
Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids
By Kaname, Mamoru et al, Tetrahedron Letters, 2008, 49(17), 2786-2788

합성 방법 4

반응 조건
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
참조
New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates
By Dessolin, Michele et al, Tetrahedron Letters, 1995, 36(32), 5741-4

합성 방법 5

반응 조건
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
참조
Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F
By Tohdo, Keisuke et al, Synlett, 1994, (2), 105-6

합성 방법 6

반응 조건
1.1C:9001-73-4, S:CH2Cl2
참조
Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols
By Cantacuzene, D. and Guerreiro, C., Tetrahedron, 1989, 45(3), 741-8

합성 방법 7

반응 조건
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
참조
Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers
By Icik, Esra et al, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379

합성 방법 8

반응 조건
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
참조
Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors
By Gould, Nathan D. et al, Carbohydrate Research, 2013, 382, 36-42

합성 방법 9

반응 조건
1.1R:S:MeCN, 2 h, 28°C
참조
Applications of propargyl esters of amino acids in solution-phase peptide synthesis
By Ramapanicker, Ramesh et al, International Journal of Peptides, 2011, 854952, 10 pp.

합성 방법 10

반응 조건
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
참조
Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid
By Moutevelis-Minakakis, Panagiota et al, Synthesis, 2005, (6), 933-938

합성 방법 11

반응 조건
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
참조
Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism
By Huang, Xuefei et al, Journal of the American Chemical Society, 1998, 120(24), 6185-6186

합성 방법 12

반응 조건
1.1C:9001-73-4
참조
Papain catalyzed esterification in polar organic solvents
By Tai, Dar Fu et al, Biotechnology Letters, 1989, 11(3), 173-6

Boc-Asp-OMe Raw materials

Boc-Asp-OMe Preparation Products

Boc-Asp-OMe 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:98045-03-5)Boc-Asp-OMe
주문 번호:A858591
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:13
가격 ($):679.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:98045-03-5)Boc-Asp-OMe
A858591
순결:99%
재다:500g
가격 ($):679.0
Email